molecular formula C5H9N3OS B2875765 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine CAS No. 1191998-54-5

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine

Cat. No. B2875765
Key on ui cas rn: 1191998-54-5
M. Wt: 159.21
InChI Key: YKWSFCTTYMFLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07741327B2

Procedure details

To a solution of 3-methoxy-propionamidine hydrochloride (4.8 g, 0.035 mol) in methanol (20 mL) at 0° C. under vigorous stirring was added dropwise bromine (1.78 mL, 0.035 mol) and a 5.4M sodium methylate solution in methanol (13 mL, 0.035 mol) simultaneously over 30 min maintaining a slight bromine excess by color. To the resulting nearly colorless suspension was added dropwise a solution of potassium thiocyanate (3.37 g, 0.035 mol) in methanol (20 mL) over 10 min at 0-10° C. The resulting mixture was stirred for 2 h at 0-10° C. and then filtered. The isolated material was washed with methanol and dried which afforded a brown solid which was purified by flash chromatography (300 g silica gel 60, 5% methanol/diethyl ether) and crystallized from diethyl ether/hexanes which afforded 3-(2-methoxy-ethyl)-[1,2,4]thiadiazol-5-ylamine (4.08 g, 74%) as a light yellow solid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
potassium thiocyanate
Quantity
3.37 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][CH2:4][CH2:5][C:6]([NH2:8])=[NH:7].BrBr.C[O-].[Na+].[S-:14][C:15]#[N:16].[K+]>CO>[CH3:2][O:3][CH2:4][CH2:5][C:6]1[N:8]=[C:15]([NH2:16])[S:14][N:7]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
Cl.COCCC(=N)N
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.78 mL
Type
reactant
Smiles
BrBr
Step Three
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Four
Name
potassium thiocyanate
Quantity
3.37 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h at 0-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The isolated material was washed with methanol
CUSTOM
Type
CUSTOM
Details
dried which
CUSTOM
Type
CUSTOM
Details
afforded a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (300 g silica gel 60, 5% methanol/diethyl ether)
CUSTOM
Type
CUSTOM
Details
crystallized from diethyl ether/hexanes which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCC1=NSC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.08 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.